Cas no 80364-71-2 (2-chloro-N-(2,3-dimethoxybenzyl)acetamide)
2-Chloro-N-(2,3-dimethoxybenzyl)acetamide is a synthetic organic compound featuring a chloroacetamide core substituted with a 2,3-dimethoxybenzyl group. This structure imparts reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical intermediate synthesis. The chloroacetamide moiety enables nucleophilic substitution reactions, while the dimethoxybenzyl group may contribute to enhanced solubility and binding affinity in target applications. Its well-defined molecular architecture ensures consistent performance in cross-coupling and condensation reactions. The compound is typically utilized in research settings for the development of biologically active molecules, owing to its balanced electrophilic character and stability under standard laboratory conditions. Proper handling is advised due to potential reactivity of the chloroacetamide functional group.

80364-71-2 structure
Product name:2-chloro-N-(2,3-dimethoxybenzyl)acetamide
2-chloro-N-(2,3-dimethoxybenzyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(2,3-dimethoxybenzyl)acetamide
- 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide
- DTXSID90230273
- Z381548124
- Acetamide, 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-
- BS-10286
- ALBB-021183
- 80364-71-2
- STL141061
- 2-Chloro-N-((2,3-dimethoxyphenyl)methyl)acetamide
- N-(Dimethoxy-2,3-benzyl)-chloroacetamide
- BBL007224
- AKOS000265621
- N-(Dimethoxy-2,3-benzyl)-chloroacetamide [French]
- Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-
-
- Inchi: InChI=1S/C11H14ClNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
- InChI Key: FDTHPPDALZURBA-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1OC)CNC(=O)CCl
Computed Properties
- Exact Mass: 243.0662210g/mol
- Monoisotopic Mass: 243.0662210g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 47.6Ų
2-chloro-N-(2,3-dimethoxybenzyl)acetamide Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-chloro-N-(2,3-dimethoxybenzyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC47691-5mg |
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- |
80364-71-2 | >95% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AC47691-100mg |
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- |
80364-71-2 | >95% | 100mg |
$398.00 | 2024-04-19 | |
A2B Chem LLC | AC47691-10mg |
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- |
80364-71-2 | >95% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AC47691-1mg |
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- |
80364-71-2 | >95% | 1mg |
$201.00 | 2024-04-19 |
2-chloro-N-(2,3-dimethoxybenzyl)acetamide Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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